molecular formula C19H20Cl2N2O2 B10959332 1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B10959332
M. Wt: 379.3 g/mol
InChI Key: KNJOATHEPPPLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

InChI

InChI=1S/C19H20Cl2N2O2/c20-16-6-7-18(17(21)12-16)25-14-19(24)23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2

InChI Key

KNJOATHEPPPLNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE typically involves the reaction of 4-benzylpiperazine with 2,4-dichlorophenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-PROPANONE
  • 1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-BUTANONE

Uniqueness

1-(4-BENZYLPIPERAZINO)-2-(2,4-DICHLOROPHENOXY)-1-ETHANONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorophenoxy group makes it a valuable compound for research and development in various scientific fields.

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